4-(4-methoxyphenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}tetrahydro-2H-pyran-4-carboxamide
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Overview
Description
4-(4-methoxyphenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}tetrahydro-2H-pyran-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a tetrahydropyran ring, and methoxyphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 4-(4-methoxyphenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}tetrahydro-2H-pyran-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the methoxyphenyl groups:
Formation of the tetrahydropyran ring: This step involves the cyclization of the intermediate compounds to form the tetrahydropyran ring.
Final coupling: The final step involves coupling the triazole and tetrahydropyran intermediates to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
4-(4-methoxyphenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The methoxyphenyl groups can undergo substitution reactions with various reagents to form different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research has indicated its potential use in developing new therapeutic agents for neurodegenerative diseases and other medical conditions.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets and pathways. Studies have shown that it can inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it has been found to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, contributing to its neuroprotective and anti-inflammatory properties .
Comparison with Similar Compounds
Similar compounds to 4-(4-methoxyphenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}tetrahydro-2H-pyran-4-carboxamide include other triazole derivatives and compounds with methoxyphenyl groups. Some examples are:
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound also contains methoxyphenyl groups and has been studied for its biological properties.
6-Methoxy-2-(4-methoxyphenethyl)-4H-chromen-4-one:
The uniqueness of this compound lies in its combination of triazole and tetrahydropyran rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H28N4O4 |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]oxane-4-carboxamide |
InChI |
InChI=1S/C24H28N4O4/c1-30-19-8-3-17(4-9-19)5-12-21-25-23(28-27-21)26-22(29)24(13-15-32-16-14-24)18-6-10-20(31-2)11-7-18/h3-4,6-11H,5,12-16H2,1-2H3,(H2,25,26,27,28,29) |
InChI Key |
HVSWWMAVOYILQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=NC(=NN2)NC(=O)C3(CCOCC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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